molecular formula C12H17N5O B2563720 N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034510-09-1

N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2563720
CAS No.: 2034510-09-1
M. Wt: 247.302
InChI Key: CPVFJAIKASWIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Insecticidal Applications : A study by Deohate and Palaspagar (2020) focused on synthesizing pyrimidine linked pyrazole heterocyclics, including compounds similar to N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and evaluating their insecticidal and antibacterial potential. The study found that these compounds exhibit significant insecticidal activity against Pseudococcidae insects and antibacterial activity against selected microorganisms, indicating their potential as bioactive agents in agricultural and pharmaceutical applications Deohate & Palaspagar, 2020.

  • Antioxidant Activity : Another research conducted by Kotaiah et al. (2012) synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and evaluated their antioxidant activity. The study found that compounds with electron-donating substituents exhibited significant radical scavenging activity, highlighting their potential as antioxidant agents Kotaiah et al., 2012.

  • Anticancer Evaluation : The synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases by Abdo and Kamel (2015) revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their application in cancer therapy Abdo & Kamel, 2015.

  • Pesticidal Activities : Liu et al. (2021) designed and synthesized novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which showed excellent insecticidal and fungicidal activity against several pests and fungi. This study suggests the potential of these compounds in developing new pesticides with novel modes of action Liu et al., 2021.

  • Antifungal Agents : Kaplancıklı (2011) synthesized oxadiazole derivatives and evaluated their anticandidal activity. The study found that these compounds, especially compound 4a, exhibited potent antifungal activity against various Candida species, highlighting their potential as antifungal agents Kaplancıklı, 2011.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Properties

IUPAC Name

N-(3-methylbutyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-8(2)4-5-14-11-10(6-13-7-15-11)12-16-9(3)17-18-12/h6-8H,4-5H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVFJAIKASWIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.